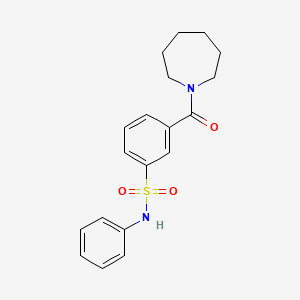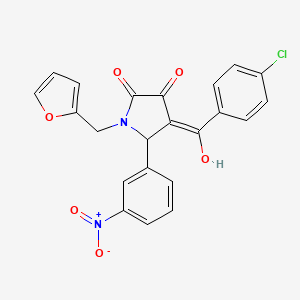
2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
CFNFB has been found to have potential applications in various scientific research fields. One of the most promising applications of CFNFB is in cancer research. Studies have shown that CFNFB inhibits the growth of cancer cells by targeting specific proteins and enzymes involved in cell division and proliferation. CFNFB has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Mécanisme D'action
CFNFB inhibits the activity of certain enzymes and proteins that are involved in cell division and proliferation. Specifically, CFNFB targets the tubulin protein, which is essential for cell division. By inhibiting the activity of tubulin, CFNFB prevents the formation of microtubules, which are necessary for cell division. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CFNFB has been found to have various biochemical and physiological effects. In vitro studies have shown that CFNFB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFNFB has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that CFNFB has low toxicity and is well-tolerated in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFNFB is its potential use in cancer research. CFNFB has been found to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer cells. CFNFB also has low toxicity and is well-tolerated in mice, which makes it a promising candidate for further research. However, CFNFB is a synthetic compound and may not be readily available for all researchers. Additionally, the mechanism of action of CFNFB is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on CFNFB. One direction is to further investigate the mechanism of action of CFNFB and its effects on various cellular pathways. Another direction is to explore the potential use of CFNFB in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more studies are needed to determine the safety and efficacy of CFNFB in animal models and humans. Overall, CFNFB has the potential to be a valuable tool in scientific research and could lead to new discoveries in cancer treatment and inflammation.
Méthodes De Synthèse
CFNFB can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride. This reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure CFNFB.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-9(10)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGUKGHGHCSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5365508.png)

![3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5365580.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5365590.png)
![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)
![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)